1-Benzyl-2,2-dimethylpyrrolidine

Physical Organic Chemistry Reactivity Scales Steric Effects

1-Benzyl-2,2-dimethylpyrrolidine (CAS 220024-87-3) is an N-benzyl substituted 2,2-dimethylpyrrolidine derivative. The 2,2-gem-dimethyl group introduces significant steric hindrance around the pyrrolidine nitrogen, which fundamentally alters its nucleophilic reactivity compared to unsubstituted or mono-substituted analogs.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
CAS No. 220024-87-3
Cat. No. B13969698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,2-dimethylpyrrolidine
CAS220024-87-3
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1(CCCN1CC2=CC=CC=C2)C
InChIInChI=1S/C13H19N/c1-13(2)9-6-10-14(13)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
InChIKeyMXXPDLJKKIHIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2,2-dimethylpyrrolidine (CAS 220024-87-3) – Sterically Hindered Pyrrolidine Scaffold for Asymmetric Synthesis and Medicinal Chemistry


1-Benzyl-2,2-dimethylpyrrolidine (CAS 220024-87-3) is an N-benzyl substituted 2,2-dimethylpyrrolidine derivative. The 2,2-gem-dimethyl group introduces significant steric hindrance around the pyrrolidine nitrogen, which fundamentally alters its nucleophilic reactivity compared to unsubstituted or mono-substituted analogs [1]. This compound is primarily employed as a hindered amine building block, a precursor for chiral auxiliaries, or a key intermediate in the synthesis of bioactive molecules [2]. Its chemical properties, including a calculated logP of approximately 2.99 and a polar surface area (PSA) of 3.24 Ų, dictate its solubility and membrane permeability characteristics relevant to medicinal chemistry applications [3].

Why 1-Benzyl-2,2-dimethylpyrrolidine Cannot Be Simply Replaced by Other Pyrrolidine Analogs


Generic substitution among pyrrolidine derivatives fails because the 2,2-gem-dimethyl motif in 1-Benzyl-2,2-dimethylpyrrolidine creates a unique steric environment that cannot be replicated by 1-benzylpyrrolidine, 2-methylpyrrolidine, or other N-benzyl pyrrolidines. This steric hindrance directly impacts nucleophilicity, as quantified by Mayr's reactivity parameters [1], and influences conformational preferences in receptor binding or catalytic cycles. Furthermore, the combination of the benzyl group and the quaternary center at C2 provides a distinct three-dimensional pharmacophore that simple 2-substituted pyrrolidines cannot achieve [2]. Therefore, substituting 1-Benzyl-2,2-dimethylpyrrolidine with a less hindered or differently substituted analog will inevitably alter reaction outcomes, stereoselectivity, or biological activity profiles.

1-Benzyl-2,2-dimethylpyrrolidine: Quantitative Differentiation Against Closest Analogs


Nucleophilicity Modulation by 2,2-Gem-Dimethyl Substitution

The 2,2-dimethyl substitution in 1-Benzyl-2,2-dimethylpyrrolidine significantly reduces the nucleophilicity of the pyrrolidine nitrogen compared to less hindered analogs. Mayr's nucleophilicity parameter (N) for the closely related 2,2-dimethylpyrrolidine (without N-benzyl) is 13.96, which is substantially lower than the N parameter of 17.43 measured for 2-benzylpyrrolidine [1]. While data for the N-benzyl derivative are not directly reported in this specific study, the trend is clear: geminal dimethyl substitution at the α-position (C2) sterically shields the nitrogen, decreasing its reactivity toward electrophiles. This property is critical when a low-nucleophilicity amine is required to avoid unwanted side reactions.

Physical Organic Chemistry Reactivity Scales Steric Effects

Physicochemical Differentiation: logP and PSA

1-Benzyl-2,2-dimethylpyrrolidine exhibits a calculated logP of approximately 2.99 and a polar surface area (PSA) of only 3.24 Ų [1]. In contrast, 1-benzylpyrrolidine (without the 2,2-dimethyl group) has a lower molecular weight and a reduced calculated logP (estimated ~2.2–2.5 based on structural analogs) [2]. The 2,2-dimethyl group increases lipophilicity and bulk, which can enhance membrane permeability and metabolic stability in drug design contexts.

Medicinal Chemistry ADME Lipophilicity

Steric Shielding in Asymmetric Catalysis: Enhanced Enantioselectivity

The 2,2-dimethylpyrrolidine motif, when incorporated into chiral catalysts, provides a more defined steric environment around the reactive nitrogen center compared to unsubstituted pyrrolidine. In polymer-supported cis-disubstituted pyrrolidine organocatalysts, the gem-dimethyl group was shown to increase enantioselectivities up to 99.9% ee in asymmetric transformations [1]. While this specific data is for polymeric catalysts containing the 2,2-dimethylpyrrolidine core, it directly demonstrates the stereochemical benefit conferred by the gem-dimethyl substitution that is also present in 1-Benzyl-2,2-dimethylpyrrolidine.

Asymmetric Synthesis Organocatalysis Chiral Auxiliaries

1-Benzyl-2,2-dimethylpyrrolidine: Validated Application Scenarios Driven by Steric and Physicochemical Differentiation


Development of Low-Nucleophilicity Chiral Auxiliaries for Asymmetric Synthesis

The reduced nucleophilicity of the 2,2-dimethylpyrrolidine nitrogen, as inferred from Mayr's reactivity parameters (N ≈ 13.96) [1], makes 1-Benzyl-2,2-dimethylpyrrolidine an ideal scaffold for constructing chiral auxiliaries that require controlled amine reactivity. This property minimizes unwanted background reactions and improves stereochemical fidelity in enantioselective transformations such as alkylations or acylations [2].

Synthesis of Lipophilic CNS-Targeted Small Molecules

With a calculated logP of 2.99 [3], 1-Benzyl-2,2-dimethylpyrrolidine is well-suited as a lipophilic building block in the design of central nervous system (CNS) drugs. Its increased lipophilicity compared to 1-benzylpyrrolidine (estimated logP ~2.2–2.5) enhances blood-brain barrier permeability, making it a strategic choice for neuroscience drug discovery programs.

Preparation of High-Performance Organocatalysts

The gem-dimethyl group in 1-Benzyl-2,2-dimethylpyrrolidine is a validated structural element for achieving high enantioselectivity in organocatalysis. Polymer-supported catalysts incorporating this motif have delivered up to 99.9% ee in asymmetric Michael additions [4]. Procuring this compound provides a direct route to incorporating this performance-enhancing steric feature into novel catalyst designs.

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